Pyrrolidine, 1-(phenoxyacetyl)-

Descripción general

Descripción

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .Physical And Chemical Properties Analysis

Pyrrolidine has a molar mass of 71.12 g/mol . It is a flammable liquid and vapor, and it is harmful if swallowed, inhaled, or absorbed through the skin .Aplicaciones Científicas De Investigación

Improvement of Polymer Properties

- The selective aminolysis of acetylated Kraft lignin using pyrrolidine can enhance the thermal-oxidative stability and maintain the mechanical properties of polypropylene. This process allows for the release of the phenolic hydroxyl group of acetylated lignin while blocking the aliphatic hydroxyl group, leading to improved material properties (Ye et al., 2017).

Chemical Synthesis and Modifications

- Pyrrolidine derivatives, including 1-(phenoxyacetyl)-pyrrolidine, have been used in the synthesis of various chemical compounds. For instance, these derivatives can serve as intermediates in the production of complex molecules, such as those involved in the direct hydroxylation of benzene to phenol using hydrogen peroxide, showcasing their role in facilitating chemical transformations and synthesis processes (Leng et al., 2008).

Pharmacological Research

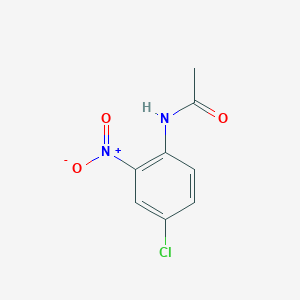

- Original pyrrolidine derivatives with putative nootropic effects have been studied for their potential in improving memory processes. These compounds, including para-chloro-phenoxyacetyl-2-pyrrolidinone, have shown to facilitate learning and improve memory in rats, demonstrating the potential therapeutic applications of pyrrolidine derivatives in cognitive enhancement (Petkov et al., 1991).

Material Science

- The synthesis and application of pyrrolidine-based compounds in material science, such as in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes through acid-catalyzed reactions, highlight their utility in creating new materials with potential applications in electronics, photonics, and as catalysts (Gazizov et al., 2015).

Toxicological Studies

- Pyrrolidine derivatives are also of interest in toxicological studies, where their metabolic pathways, potential toxic effects, and mechanisms of action are investigated to understand their impact on health and safety (Springer et al., 2003).

Mecanismo De Acción

Target of Action

Pyrrolidine, 1-(phenoxyacetyl)-, is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Mode of Action

Pyrrolidine alkaloids are known for their diverse biological activities, which suggest that they interact with a variety of targets in the body

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have a variety of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

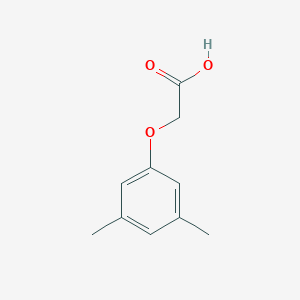

IUPAC Name |

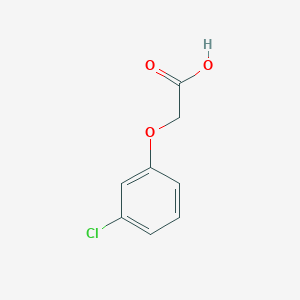

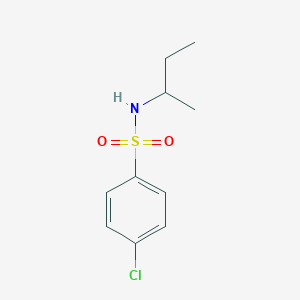

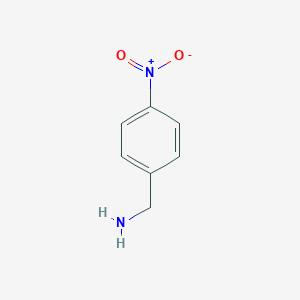

2-phenoxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGWZCHCSIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358691 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

112283-41-7 | |

| Record name | Pyrrolidine, 1-(phenoxyacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.